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Compound of Interest

Compound Name: Devapamil

Cat. No.: B1218581 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Devapamil, also known as desmethoxyverapamil, is a synthetic phenylalkylamine derivative

and a potent calcium channel blocker.[1][2] It is structurally and pharmacologically related to

Verapamil, a well-known medication for cardiovascular conditions. Devapamil is a valuable tool

in pharmacological research, particularly for studying the structure-activity relationships of

phenylalkylamine-based drugs and their interaction with L-type calcium channels. This guide

provides a comprehensive overview of its chemical structure and a detailed examination of its

synthesis.

Chemical Structure
Devapamil's structure consists of two aromatic rings linked by a flexible alkylamine chain, a

feature that contributes to its pharmacological activity.[1] The molecule possesses a chiral

center, and it is typically used as a racemic mixture.

Key Structural Features:
Phenylalkylamine Core: The fundamental scaffold responsible for its calcium channel

blocking activity.

Two Aromatic Rings: One ring is a 3,4-dimethoxyphenyl group, while the other is a 3-

methoxyphenyl group. This single methoxy group on the second ring is the distinguishing
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feature from Verapamil, which has two 3,4-dimethoxyphenyl groups.

Isopropyl Group: This bulky group is attached to the carbon atom alpha to the nitrile group.

Nitrile Group (-C≡N): This functional group is crucial for its activity.

Tertiary Amine: The nitrogen atom in the alkyl chain is tertiary, substituted with a methyl

group and the two larger fragments of the molecule.

Physicochemical Properties
A summary of the key physicochemical properties of Devapamil is presented in the table

below.

Property Value Reference

IUPAC Name

(RS)-2-(3,4-

dimethoxyphenyl)-2-isopropyl-

5-[2-(3-methoxyphenyl)ethyl-

methylamino]pentanenitrile

[1]

Synonyms Desmethoxyverapamil, D888 [1]

CAS Number 92302-55-1

Chemical Formula C₂₆H₃₆N₂O₃

Molar Mass 424.585 g·mol⁻¹

Appearance Varies; often a crystalline solid.

Stereochemistry
Racemic mixture of two

enantiomers.

Synthesis of Devapamil
The synthesis of Devapamil is analogous to that of Verapamil, involving the coupling of two

key intermediates. While specific literature on the industrial synthesis of Devapamil is not as

prevalent as for Verapamil, a plausible and commonly cited synthetic strategy for this class of
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compounds involves the alkylation of a substituted phenylacetonitrile derivative with a

substituted N-alkylated phenylethylamine derivative.

General Synthetic Route
A representative synthesis can be broken down into the preparation of two key fragments

followed by their condensation.

Fragment A Synthesis: Preparation of 2-(3,4-dimethoxyphenyl)-3-methylbutanenitrile. Fragment

B Synthesis: Preparation of N-(3-chloropropyl)-N-methyl-2-(3-methoxyphenyl)ethanamine.

These two fragments are then coupled to form the final Devapamil molecule.

A generalized synthetic pathway for Devapamil.

Experimental Protocols
The following are generalized experimental protocols for the synthesis of Devapamil, based on

established methods for Verapamil synthesis.

Synthesis of Fragment A: 2-(3,4-Dimethoxyphenyl)-3-
methylbutanenitrile

Materials: 3,4-Dimethoxyphenylacetonitrile, Sodium Hydride (NaH), 2-Bromopropane, and a

suitable anhydrous solvent (e.g., Toluene or DMF).

Procedure: a. To a stirred suspension of sodium hydride in anhydrous toluene under an inert

atmosphere (e.g., Nitrogen or Argon), add a solution of 3,4-dimethoxyphenylacetonitrile

dropwise at a controlled temperature (e.g., 0-5 °C). b. Allow the mixture to stir at room

temperature for 1-2 hours until the evolution of hydrogen gas ceases. c. Cool the reaction

mixture again and add 2-bromopropane dropwise. d. The reaction is then heated to reflux for

several hours until completion, which can be monitored by Thin Layer Chromatography

(TLC). e. After cooling, the reaction is carefully quenched with water or a saturated

ammonium chloride solution. f. The organic layer is separated, washed with brine, dried over

anhydrous sodium sulfate, and the solvent is removed under reduced pressure. g. The crude

product is purified by vacuum distillation or column chromatography to yield the desired

product.
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Synthesis of Fragment B: N-(3-chloropropyl)-N-methyl-2-
(3-methoxyphenyl)ethanamine

Materials: 2-(3-Methoxyphenyl)ethanamine, a suitable methylating agent (e.g.,

formaldehyde/formic acid for Eschweiler-Clarke reaction), 1-bromo-3-chloropropane, and a

base (e.g., sodium carbonate).

Procedure: a. N-methylation: Convert 2-(3-methoxyphenyl)ethanamine to N-methyl-2-(3-

methoxyphenyl)ethanamine. The Eschweiler-Clarke reaction is a common method for this

transformation. b. Alkylation: The resulting N-methylated amine is then alkylated with 1-

bromo-3-chloropropane in the presence of a base like sodium carbonate in a solvent such as

acetonitrile. c. The reaction mixture is heated to reflux for several hours. d. Upon completion,

the mixture is cooled, filtered, and the solvent is evaporated. e. The residue is taken up in a

suitable organic solvent (e.g., ethyl acetate), washed with water, and dried. f. The solvent is

removed to yield the crude product, which can be purified if necessary.

Final Condensation to Devapamil
Materials: Fragment A, Fragment B, a strong base (e.g., Sodium Amide, NaNH₂), and

anhydrous toluene.

Procedure: a. In a reaction vessel under an inert atmosphere, a solution of Fragment A in

anhydrous toluene is treated with a strong base such as sodium amide. b. The mixture is

stirred to form the carbanion. c. A solution of Fragment B in anhydrous toluene is then added

slowly to the reaction mixture. d. The mixture is heated to reflux for an extended period (e.g.,

12-24 hours). e. After cooling, the reaction is quenched, and the product is extracted into an

organic solvent. f. The organic extracts are washed, dried, and concentrated. g. The final

product, Devapamil, is purified by column chromatography or crystallization.

Mechanism of Action and Signaling Pathway
Devapamil exerts its pharmacological effects by blocking L-type voltage-gated calcium

channels. These channels are crucial for the influx of calcium ions into smooth muscle cells

and cardiac myocytes, which triggers muscle contraction. By inhibiting this influx, Devapamil
leads to vasodilation and a reduction in heart rate and contractility.
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Mechanism of Action of Devapamil
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Signaling pathway of Devapamil's action.
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The (-)-enantiomer of Devapamil has been shown to be more potent than the (+)-enantiomer

in its action on calcium channels. The drug's binding affinity to the channel is voltage-

dependent, meaning it binds more effectively to channels that are in the open or inactivated

state.

Conclusion
Devapamil is a significant compound for both pharmacological research and as a precursor or

analogue in drug development. Its well-defined structure and relationship to Verapamil make it

an excellent candidate for studying the nuances of calcium channel blockade. The synthetic

routes, while requiring careful control of reaction conditions, are based on established organic

chemistry principles, allowing for its preparation in a laboratory setting. A thorough

understanding of its chemical properties and synthesis is essential for researchers working in

the field of cardiovascular pharmacology and medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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